molecular formula C17H15Cl2N3 B7787805 (Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride

(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride

Cat. No.: B7787805
M. Wt: 332.2 g/mol
InChI Key: UREMMCAHTPJRMO-GRWWMUSUSA-N
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Description

The compound with the identifier “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” is a chemical substance registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” involves specific synthetic routes and reaction conditions. One common method includes the use of intermediate compounds that undergo a series of chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis process .

Industrial Production Methods: In industrial settings, the production of “this compound” is typically carried out in large-scale reactors. The process involves the optimization of reaction parameters to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: The compound “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the reagents used .

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

The compound “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biological processes and pathways, making the compound valuable in therapeutic research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride” include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific functional groups or molecular configurations .

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)ethylidene-(quinolin-8-ylamino)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMMCAHTPJRMO-GRWWMUSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[NH+]NC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=[NH+]/NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.